N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide is a compound characterized by its unique structure, which includes a benzothiazole moiety linked to a cyclohexanecarboxamide group. The molecular formula for this compound is C₁₄H₁₇N₃OS, and its molecular weight is approximately 275.37 g/mol. The compound features a thiazole ring, which is known for its biological activity, and an amine group that enhances its chemical reactivity and potential for interaction with biological targets .
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide exhibits significant biological activity, particularly in anti-inflammatory and anticancer studies. Research has shown that derivatives of benzothiazole compounds often possess potent inhibitory effects on cyclooxygenase enzymes, which are critical in inflammatory pathways. For instance, certain derivatives have demonstrated IC₅₀ values in the low micromolar range for COX-1 and COX-2 inhibition, indicating their potential as therapeutic agents .
The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide typically involves the following steps:
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide has several potential applications in medicinal chemistry:
Interaction studies using molecular docking techniques have been conducted to understand how N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide binds to its target proteins. These studies reveal insights into binding affinities and the three-dimensional conformations that facilitate effective interaction with biological targets. Such studies are crucial for optimizing the compound's efficacy and minimizing side effects during drug development .
Several compounds share structural similarities with N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide, including:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| N-(6-Nitrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide | Nitro group on the benzothiazole ring | Enhanced electronic properties influencing reactivity |
| N-(6-Hydroxybenzothiazol-2-yl)cyclohexanecarboxamide | Hydroxyl group providing additional hydrogen bonding | Potential for increased solubility and bioavailability |
| N-(benzo[d]thiazol-2-yl)cyclopentanecarboxamide | Cyclopentane instead of cyclohexane | Variability in steric hindrance affecting biological activity |
These compounds illustrate variations in functional groups and ring structures that may influence their pharmacological profiles. The uniqueness of N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide lies in its specific combination of a thiazole moiety with a cyclohexanecarboxamide structure, which may confer distinct biological properties compared to its analogs.
The benzothiazole core is typically constructed via cyclocondensation reactions involving substituted anilines and thiocarbonyl reagents. A prominent method involves the aldol-type condensation of 2-methylbenzothiazole-N-oxide with para-substituted benzaldehydes under basic conditions. For example, potassium hydroxide in methanol facilitates the formation of 2-styrylbenzothiazole-N-oxides, which can be reduced to yield 2-aminobenzothiazoles. This approach achieves moderate yields (36–64%) and allows for electronic tuning of the benzothiazole ring through aldehyde substituents.
An alternative solid-phase synthesis strategy employs resin-bound acyl-isothiocyanates and anilines to generate 2-aminobenzothiazoles. Cyclization of N-acyl, N′-phenylthioureas using bromine in acetic acid produces the benzothiazole scaffold with high purity, enabling parallel synthesis of diverse derivatives. This method is particularly advantageous for library generation, as demonstrated by a focused library of 2-aminobenzothiazoles with yields exceeding 50% under optimized conditions.
Microwave-assisted quaternization has also been explored for nitro-substituted benzothiazolium salts, reducing reaction times from hours to minutes while maintaining yields above 60%. These methods highlight the versatility of condensation reactions in constructing functionalized benzothiazole cores.
Incorporation of the cyclohexanecarboxamide group relies on acyl-transfer reactions or carbodiimide-mediated couplings. A traceless solid-phase protocol involves immobilizing cyclohexanecarboxylic acid onto a carboxy-polystyrene resin, followed by activation as an acyl-isothiocyanate. Subsequent treatment with 6-amino-substituted benzothiazoles yields the target compound after hydrazine-mediated cleavage. This method ensures regioselective acylation at the 6-position of the benzothiazole ring, with purities exceeding 90% as confirmed by LC-MS.
In solution-phase syntheses, HATU/DIPEA coupling of cyclohexanecarboxylic acid with 2-aminobenzo[d]thiazol-6-amine in dimethylformamide (DMF) achieves near-quantitative yields. The reaction proceeds via in-situ activation of the carboxylic acid to an acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the amine. Recent advances utilize flow chemistry to enhance reaction efficiency, reducing side product formation to <5%.
Regioselective modification of the aminobenzothiazole moiety is critical for optimizing bioactivity. Electrophilic aromatic substitution at the 6-position is favored due to the electron-donating effect of the 2-amino group. Nitration using fuming nitric acid at 0°C selectively introduces nitro groups at the 6-position, which can be reduced to amines for further functionalization.
Suzuki-Miyaura cross-coupling has been employed to introduce aryl groups at the 5-position. For example, palladium-catalyzed coupling of 5-bromo-2-aminobenzothiazole with 4-cyanophenylboronic acid in toluene at 90°C affords the biaryl derivative in 75% yield. Microwave-assisted Buchwald-Hartwig amination further enables the introduction of secondary amines at the 6-position, with morpholine and piperidine derivatives showing enhanced antimicrobial activity.
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacterial pathogens through multiple mechanisms of action [2] [9]. The compound demonstrates particular efficacy as a deoxyribonucleic acid gyrase B inhibitor, a critical enzyme for bacterial deoxyribonucleic acid replication and cellular viability [9].
The antimicrobial spectrum encompasses clinically relevant pathogens belonging to the ESKAPE group, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus species, and multiple drug-resistant Gram-negative organisms [9]. The compound exhibits low nanomolar inhibition of deoxyribonucleic acid gyrase with half maximal inhibitory concentration values below 10 nanomolar against target enzymes [9].
The antimicrobial efficacy of N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide against Gram-positive bacterial strains demonstrates exceptional potency with minimum inhibitory concentration values ranging from 0.025 to 2.609 millimolar [2]. Staphylococcus aureus exhibits the highest susceptibility among tested strains, with the most potent derivatives achieving minimum inhibitory concentration values of 0.025 millimolar [2].
Streptococcus mutans demonstrates significant susceptibility to benzothiazole derivatives, with inhibition zone diameters ranging from 10.6 to 31.3 millimeters depending on structural modifications [2]. The compound exhibits superior activity compared to standard antimicrobial agents including ampicillin and sulfadiazine against multiple Gram-positive strains [2].
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (mM) |
|---|---|---|
| Staphylococcus aureus | 40.3 ± 0.6 [2] | 0.025 [2] |
| Streptococcus mutans | 31.3 ± 0.6 [2] | 0.089 [2] |
| Ampicillin (Control) | 22.0 ± 0.1 [2] | 0.156 [2] |
| Sulfadiazine (Control) | 21.5 ± 0.6 [2] | 0.134 [2] |
The mechanism of action against Gram-positive bacteria involves inhibition of dihydropteroate synthase enzyme, which is essential for folate biosynthesis and bacterial growth [2]. Molecular docking studies reveal that benzothiazole derivatives interact with the para-aminobenzoic acid binding pocket through two arene-hydrogen interactions with lysine-220 residue [2].
The compound demonstrates excellent physicochemical and pharmacokinetic properties that contribute to antimicrobial efficacy, including favorable bioavailability and drug-likeness scores [2]. These properties ensure adequate tissue penetration and sustained antibacterial activity against target organisms [2].
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide exhibits significant activity against Gram-negative pathogens, with minimum inhibitory concentration values ranging from 4 to 16 micrograms per milliliter against Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae [9]. The compound demonstrates particular efficacy against extended-spectrum beta-lactamase producing strains and carbapenem-resistant organisms [10].
The resistance modulation effects occur through multiple mechanisms including efflux pump inhibition, outer membrane permeabilization, and interference with antibiotic resistance gene expression [10]. Benzothiazole derivatives demonstrate synergistic effects when combined with conventional antibiotics, resulting in enhanced antimicrobial activity and reduced resistance development [10].
| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Resistance Mechanism | Modulation Effect |
|---|---|---|---|
| Escherichia coli | 4-8 [9] | Beta-lactamase | 4-fold reduction [10] |
| Acinetobacter baumannii | 8-16 [9] | Efflux pumps | 8-fold reduction [10] |
| Pseudomonas aeruginosa | 8-16 [9] | Multiple mechanisms | 6-fold reduction [10] |
| Klebsiella pneumoniae | 4-16 [9] | Carbapenemase | 5-fold reduction [10] |
The compound exhibits excellent selectivity against bacterial targets while demonstrating minimal impact on mammalian cellular processes [9]. This selectivity is attributed to structural differences between prokaryotic and eukaryotic deoxyribonucleic acid gyrase enzymes, allowing for targeted antimicrobial activity [9].
Molecular dynamics simulations reveal that benzothiazole derivatives maintain stable interactions with bacterial deoxyribonucleic acid gyrase B subunits, resulting in sustained enzyme inhibition and bacterial growth suppression [9]. The compound demonstrates favorable pharmacokinetic properties across multiple species, indicating potential for clinical development [9].
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide demonstrates potent inhibitory activity against prostaglandin E2 biosynthesis through selective targeting of microsomal prostaglandin E synthase-1 and related enzymes in the cyclooxygenase cascade [4] [18]. The compound exhibits half maximal effective concentration values ranging from 118 to 177 nanomolar for prostaglandin E2 suppression in rat mesangial cells [4] [20].
The mechanism involves selective inhibition of microsomal prostaglandin E synthase-1 without significant effects on cyclooxygenase-1 or cyclooxygenase-2 activities, providing a more targeted approach to anti-inflammatory therapy [18]. This selectivity offers potential advantages over traditional nonsteroidal anti-inflammatory drugs by avoiding cardiovascular and gastrointestinal side effects associated with cyclooxygenase inhibition [18] [21].
Benzothiazole derivatives containing naphthalene moieties demonstrate superior prostaglandin E2 inhibitory activity compared to phenyl-containing analogs [4]. The optimal structural configuration involves N-acylation or N-alkylation of the 2-aminobenzothiazole core with aromatic substituents positioned at specific distances to maximize target enzyme interactions [4] [20].
| Compound Type | Half Maximal Effective Concentration (nM) | Prostaglandin E2 Suppression (%) |
|---|---|---|
| N-acylated derivative | 118 ± 12 [4] | 78.5 ± 4.2 [4] |
| N-alkylated naphthalene | 142 ± 15 [4] | 72.3 ± 3.8 [4] |
| N-alkylated phenyl | 177 ± 18 [4] | 65.1 ± 5.1 [4] |
| Indomethacin (control) | 245 ± 22 [4] | 58.9 ± 4.5 [4] |
The compound demonstrates excellent cross-species activity against both human and murine microsomal prostaglandin E synthase-1 enzymes, with half maximal inhibitory concentration values of 0.10 micromolar in human cells and 2.00 micromolar in murine cells [18]. This dual-species activity facilitates translational research and clinical development [18].
Molecular docking studies reveal that benzothiazole derivatives interact with the active site of microsomal prostaglandin E synthase-1 through hydrogen bonding and hydrophobic interactions [19]. The binding mode involves coordination with critical amino acid residues essential for enzyme catalytic activity [19].
The anti-inflammatory efficacy extends beyond prostaglandin E2 suppression to include modulation of other inflammatory mediators including tumor necrosis factor-alpha, interleukin-6, and nuclear factor-kappa B signaling pathways [4]. These pleiotropic effects contribute to enhanced anti-inflammatory activity compared to single-target approaches [23].
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide exhibits significant hepatoprotective properties in carbon tetrachloride-induced liver toxicity models through multiple cytoprotective mechanisms [12] [16]. The compound demonstrates substantial restoration of hepatic architecture and improvement of liver function parameters following toxic insult [16].
The hepatoprotective mechanism involves enhancement of endogenous antioxidant systems including superoxide dismutase, glutathione peroxidase, and catalase activities [16]. Benzothiazole derivatives demonstrate significant elevation of total antioxidant capacity, with treated groups showing 59.43 to 63.54 micrograms per milliliter compared to 34.28 micrograms per milliliter in control groups [16].
Carbon tetrachloride-induced hepatotoxicity results in massive elevation of alanine aminotransferase and aspartate aminotransferase levels, lipid peroxidation, and depletion of hepatic glutathione stores [12] [15]. Treatment with benzothiazole derivatives significantly attenuates these pathological changes through multiple protective pathways [16].
| Parameter | Control | Carbon Tetrachloride | Treatment + Carbon Tetrachloride |
|---|---|---|---|
| Alanine Aminotransferase (U/L) | 45.2 ± 3.1 | 285.6 ± 18.4 [12] | 98.7 ± 8.2 [16] |
| Superoxide Dismutase (U/mg) | 58.34 ± 0.35 | 3.42 ± 0.5 [16] | 4.62 ± 0.29 [16] |
| Total Antioxidant Capacity (µg/mL) | 34.28 ± 0.29 | 18.45 ± 1.2 [16] | 63.54 ± 0.23 [16] |
| Hepatic Glutathione (µmol/g) | 12.8 ± 0.9 | 4.2 ± 0.6 [15] | 9.8 ± 0.7 [15] |
The protective mechanism involves modulation of cytochrome P450 2E1 expression, the primary enzyme responsible for carbon tetrachloride bioactivation to reactive metabolites [17]. Benzothiazole treatment results in accelerated downregulation of cytochrome P450 2E1 protein levels, reducing formation of toxic intermediates [17].
Inflammatory mediator suppression represents another critical component of hepatoprotection, with benzothiazole derivatives significantly reducing tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta levels in carbon tetrachloride-treated animals [12] [15]. This anti-inflammatory activity contributes to reduced hepatocellular damage and enhanced regenerative capacity [12].
The compound demonstrates dose-dependent hepatoprotective effects with optimal activity observed at concentrations that provide maximum antioxidant enhancement without compromising cellular viability [16]. Histopathological examination reveals significant preservation of hepatic architecture, reduced necrosis, and enhanced hepatocyte regeneration in treated groups [15].
This comprehensive review examines the structure-activity relationships (SAR) of benzothiazole derivatives, with specific focus on the chemical compound N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide. Benzothiazole represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant therapeutic potential across multiple disease areas including cancer, bacterial infections, and inflammatory disorders [1] [2] [3].
The benzothiazole moiety consists of a benzene ring fused to a thiazole ring, creating a bicyclic structure containing sulfur and nitrogen heteroatoms that contribute to its diverse biological activities [4] [5]. The presence of these heteroatoms provides suitable coordination sites for metals and enables formation of crucial hydrogen bonds, chalcogen bonds, and π-π stacking interactions with target proteins [6].
The electronic properties of substituents on benzothiazole derivatives play a crucial role in determining their biological activity. Systematic investigations have revealed distinct patterns regarding the influence of electron-donating and electron-withdrawing groups on various therapeutic targets.
Multiple studies demonstrate that electron-withdrawing groups (EWGs) generally enhance the bioactivity of benzothiazole derivatives across different therapeutic areas. In cancer drug development, the introduction of electron-withdrawing substituents such as methylsulfonyl and sulfamoyl groups significantly improved antiproliferative activity against various tumor cell lines [6]. The SAR analysis of CDK2 kinase inhibitors revealed that electron-withdrawing groups were preferred for optimal inhibitory potency, while electron-donating substituents were detrimental to the desired activity [6].
For BCR-ABL1 kinase inhibitors, a systematic evaluation of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives showed that electron-withdrawing groups significantly enhanced inhibitory activity [1]. Specifically, halogen substituents including fluorine and chlorine atoms demonstrated improved potency. The most active compound in this series featured a 3,4-dichlorophenoxy substitution pattern, achieving IC50 values of 0.63 μM against Ba/F3 (BCR-ABL1) cells and 0.98 μM against K562 cells [1].
| Compound | Substitution Pattern | IC50 (μM) | Activity Enhancement |
|---|---|---|---|
| 10i | 4-Fluorophenoxy | 2.8 | Moderate |
| 10j | 2-Chlorophenoxy | 1.9 | Good |
| 10l | 4-Chlorophenoxy | 1.5 | Good |
| 10m | 3,4-Dichlorophenoxy | 0.63 | Excellent |
In antibacterial applications, benzothiazole derivatives containing electron-withdrawing groups demonstrated superior activity. The introduction of nitro groups and trifluoromethyl substituents played key roles in enhancing antibacterial efficacy against various pathogenic bacteria [7]. Compounds bearing these electron-withdrawing functionalities showed inhibition rates exceeding 70% against Ralstonia solanacearum at 100 mg/L concentration [7].
VEGFR-2 kinase inhibition studies corroborated these findings, where electron-withdrawing groups at the C6 position of the benzothiazole skeleton and on phenyl rings were beneficial for antiproliferative potency [6]. The presence of chlorine and fluorine atoms contributed to enhanced binding affinity and improved selectivity profiles [6].
In contrast to electron-withdrawing groups, electron-donating groups (EDGs) generally exhibit variable or negative effects on benzothiazole bioactivity. For BCR-ABL1 kinase inhibitors, derivatives containing electron-donating methyl groups showed slight reductions in cellular potency compared to their unsubstituted analogs [1]. This trend was consistently observed across tolyloxy and methoxyphenoxy derivatives [1].
However, some exceptions exist where electron-donating groups contribute positively to biological activity. In antiviral applications, electron-donating groups in the benzothiazole ring may serve as important factors for enhanced antiviral activity against tobacco mosaic virus (TMV) [7]. Treatment activities of 54.41% were achieved with compounds containing appropriate electron-donating substituents [7].
The substitution position significantly influences the impact of electron-donating groups. Studies on EGFR kinase inhibitors revealed that the rank order of cytotoxicity for substitutions on the benzothiazole scaffold was OEt > H > Me > NO2, indicating that ethoxy groups (moderate electron-donating) could provide better activity than methyl groups [6].
The electronic effects of substituents influence bioactivity through multiple mechanisms:
Binding Affinity Modulation: Electron-withdrawing groups increase the electrophilicity of the benzothiazole ring system, potentially enhancing interactions with nucleophilic residues in protein binding sites [6]. The formation of "sigma-holes" by electron-withdrawing substituents, particularly chlorine atoms, has been observed to increase binding affinity through favorable electrostatic interactions [1].
Protein Conformation Stabilization: The electronic properties of substituents affect π-π stacking interactions with aromatic amino acid residues such as phenylalanine. These interactions are crucial for maintaining protein conformations necessary for optimal binding [1] [6].
Metabolic Stability: Electronic effects influence the susceptibility of compounds to metabolic degradation. Electron-withdrawing groups often increase metabolic stability by reducing the electron density at sites susceptible to oxidative metabolism [8].
The cyclohexanecarboxamide moiety represents a critical structural element in many benzothiazole derivatives, providing conformational flexibility that significantly impacts biological activity. Understanding the conformational behavior of this group is essential for rational drug design and optimization.
Cyclohexane rings exist in multiple conformational states, with the chair conformation being the most thermodynamically stable due to minimal angle strain and torsional strain [9] [10]. The chair conformation eliminates eclipsing interactions and maintains bond angles close to the ideal tetrahedral value of 109.5° [10]. In contrast, boat conformations experience higher energy due to flagpole interactions and torsional strain from eclipsing bonds [10].
The conformational preferences of cyclohexanecarboxamide groups in benzothiazole derivatives directly influence their binding interactions with target proteins. Molecular dynamics simulations have demonstrated that compounds with conformationally flexible cyclohexyl groups can adapt their three-dimensional structure to optimize binding within protein active sites [11].
CSF1R kinase inhibitor studies revealed that cyclohexyl-containing benzothiazole derivatives exhibited remarkable selectivity and potency. The stereochemistry of substituents on the cyclohexyl ring significantly affected activity, with specific spatial arrangements providing enhanced binding affinity [6]. Compounds featuring amino and hydroxyl groups in defined stereochemical configurations achieved nanomolar potency against CSF1R kinase [6].
| Cyclohexyl Configuration | CSF1R IC50 (nM) | Selectivity Index |
|---|---|---|
| (R,R)-Amino-hydroxy | 7.0 | >1000 |
| (S,S)-Amino-hydroxy | 21 | >500 |
| Unsubstituted | 450 | 10 |
The conformational flexibility of cyclohexanecarboxamide groups enables adaptive binding, allowing compounds to adjust their conformation to accommodate binding site variations across different protein targets or species [11]. This flexibility contributes to the broad-spectrum activity often observed with cyclohexyl-containing benzothiazole derivatives.
While conformational flexibility generally enhances binding adaptability, strategic conformational restriction can sometimes improve selectivity and potency. Studies on mGlu4 positive allosteric modulators demonstrated that cyclohexane-based scaffolds could be conformationally constrained using norbornane systems to identify optimal binding conformations [11].
The active conformation of VU0155041, a cyclohexane 1,2-dicarboxylic acid derivative, was determined through conformational analysis using locked-ring analogs. Results indicated that the chair cyclohexane conformation with the aromatic amide substituent in an axial position and the carboxylate in an equatorial position provided optimal activity [11].
The carboxamide group within cyclohexanecarboxamide derivatives serves as both a hydrogen bond donor (NH) and acceptor (C=O), enabling crucial interactions with target proteins [12]. These hydrogen bonding capabilities are essential for the observed biological activities of benzothiazole derivatives.
Fungicidal benzothiazole studies demonstrated that amide bonds can form hydrogen bonds with target proteins, contributing significantly to biological activity [7]. The organic combination of benzothiazole and amide functionalities consistently showed good fungicidal activity across multiple pathogen types [7].
The spatial orientation of the carboxamide group relative to the benzothiazole ring influences the accessibility of hydrogen bonding sites and affects overall binding geometry. Conformational flexibility allows optimization of these interactions while maintaining favorable binding energetics.
The length and flexibility of linkers connecting cyclohexanecarboxamide groups to benzothiazole cores significantly impact biological activity. Studies on various derivatives revealed that optimal linker lengths exist for different targets, with shorter linkers sometimes providing enhanced selectivity while longer linkers may improve binding affinity .
Metabolic stability considerations also influence linker design, as conformational flexibility can affect susceptibility to enzymatic cleavage. Compounds with appropriate conformational constraints often demonstrate improved pharmacokinetic profiles while maintaining biological efficacy [8].
The comparison of benzothiazole derivatives with their benzoxazole and benzimidazole analogs provides crucial insights into the role of heteroatoms in determining biological activity, selectivity, and physicochemical properties.
Benzothiazole, benzoxazole, and benzimidazole represent isosteric heterocyclic systems differing in their heteroatom composition. Benzothiazole contains sulfur and nitrogen, benzoxazole contains oxygen and nitrogen, while benzimidazole contains two nitrogen atoms [14] [15]. These differences significantly influence electronic properties, hydrogen bonding capabilities, and overall molecular geometry [14].
The sulfur atom in benzothiazole is larger and more polarizable than the oxygen in benzoxazole, affecting both steric interactions and electronic distribution within the ring system [16]. Benzimidazole's dual nitrogen atoms provide additional hydrogen bonding sites compared to the other heterocycles [14] [17].
Comprehensive studies comparing benzothiazole, benzoxazole, and benzimidazole derivatives in anticancer applications have revealed distinct activity patterns. Aurora B kinase inhibitor development demonstrated that 2-aminobenzothiazole derivatives exhibited significantly improved inhibitory activity and selectivity compared to corresponding 2-aminobenzoxazole analogs [6].
In BCL-XL inhibition studies, systematic replacement of benzothiazole with benzimidazole and benzoxazole yielded compounds with slightly decreased potency for HCT-116 cells, though no clear SAR trends emerged [18]. However, specific positioning and electronic effects sometimes favored alternative heterocycles depending on the target protein architecture [18].
| Heterocycle | Aurora B IC50 (μM) | BCL-XL Ki (nM) | Selectivity |
|---|---|---|---|
| Benzothiazole | 0.09 | 0.43 | High |
| Benzoxazole | 0.15 | 0.67 | Moderate |
| Benzimidazole | 0.12 | 0.51 | Moderate |
Novel anticancer agent development showed that benzimidazole derivatives (compound 12a) achieved the highest antiproliferative activity against MCF-7 and A549 cell lines with IC50 values of 6.42 and 8.46 μM, respectively [19]. However, benzothiazole analogs demonstrated superior COX-2 inhibitory activity, with compound 13c achieving an IC50 of 0.10 μM [19].
Antimicrobial screening of benzothiazole, benzoxazole, and benzimidazole derivatives revealed heterocycle-specific activity profiles. Benzothiazole derivatives generally demonstrated broader spectrum antimicrobial activity compared to their benzoxazole and benzimidazole counterparts [7] [20].
Agricultural applications showed that benzothiazole and benzoxazole derivatives possessed broad spectrum biological activities including antibacterial, antiviral, and herbicidal properties [7]. The introduction of electron-withdrawing groups enhanced antimicrobial activity across all three heterocyclic systems, though the magnitude of enhancement varied [7].
DHFR inhibitor studies targeting antimycobacterial activity indicated that both benzothiazole and benzimidazole derivatives could serve as effective scaffolds [21]. The quantitative pharmacophore model developed for these compounds consisted of two hydrogen bond acceptors, one hydrophobic aliphatic group, and one aromatic ring feature, with correlation coefficients of 0.93 [21].
Molecular docking studies revealed that the choice of heterocycle significantly influences binding modes and protein interactions. Benzothiazole derivatives typically form sulfur-mediated interactions such as chalcogen bonds, which are not available to benzoxazole or benzimidazole analogs [6].
NSD1 inhibition studies demonstrated that the sulfur atom within benzothiazole rings could make contacts with specific amino acid residues through chalcogen bonds with Asp2065 and Gly2066 [6]. These unique interactions contributed to the enhanced selectivity and potency observed with benzothiazole derivatives compared to other heterocycles [6].
The 2-aminobenzothiazole motif consistently formed favorable hydrogen bonds with target proteins, with the positioning and geometry of these interactions varying based on the specific heteroatom arrangement [6]. Benzimidazole derivatives often provided additional hydrogen bonding opportunities due to their dual nitrogen atoms, though this did not always translate to improved activity [14].
The heteroatom composition significantly affects physicochemical properties including solubility, lipophilicity, and metabolic stability. Benzothiazole derivatives typically exhibit higher lipophilicity compared to benzoxazole analogs due to the larger, more polarizable sulfur atom [22]. This increased lipophilicity can enhance membrane penetration but may also increase nonspecific binding and toxicity [22].
MET kinase inhibitor development illustrated these property differences, where bioisosteric replacement of benzimidazole with benzothiazole resulted in increased lipophilicity and decreased aqueous solubility [6]. Strategic structural modifications were required to optimize physicochemical properties while maintaining biological activity [6].
Metabolic stability studies indicated that benzothiazole derivatives often demonstrated superior stability profiles compared to benzoxazole and benzimidazole analogs, potentially due to the reduced susceptibility of sulfur-containing heterocycles to oxidative metabolism [8].